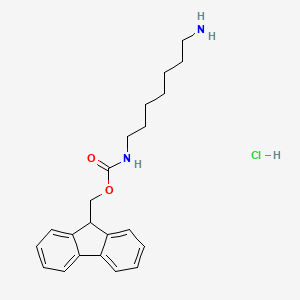

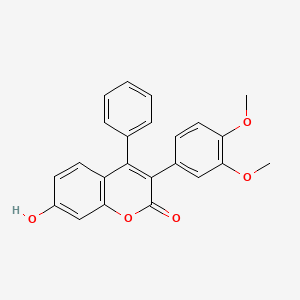

![molecular formula C17H20ClNO3 B2438887 (E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide CAS No. 1904584-64-0](/img/structure/B2438887.png)

(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CADA, and it has been found to possess unique properties that make it a promising candidate for drug development, particularly in the treatment of cancer and other diseases. In

Scientific Research Applications

Cytotoxic Activity in Cancer Research

Acrylamide derivatives like (E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide have shown promise in cancer research. A study conducted by Kamal et al. (2014) focused on synthesizing and evaluating 2-anilinopyridine-3-acrylamides as tubulin polymerization inhibitors. These compounds displayed significant cytotoxicity against various human cancer cell lines and triggered cell-cycle effects in the G2/M phase, leading to caspase-3 activation and apoptotic cell death. Such compounds are valuable for developing potent anticancer agents (Kamal et al., 2014).

Polymerization and Material Science

In material science, acrylamides are used for polymerization. A study by Suresh et al. (2016) demonstrated the synthesis and characterization of acrylamide-based polymers, which were then used for photocrosslinking studies. The polymers exhibited enhanced photocrosslinking rates compared to homopolymers, making them suitable for various material science applications, including coatings and adhesives (Suresh et al., 2016).

Environmental Science and Sorption Properties

In environmental science, acrylamides are used to create polymers with specific sorption properties. Popov et al. (2009) synthesized polymers using acrylamide as a functional monomer. These polymers, with molecular imprints of chlorine-containing pesticides, showed varying sorption characteristics based on the nature of the template molecules and the solvent content during synthesis. Such materials are crucial for environmental cleanup and monitoring applications (Popov et al., 2009).

Antimicrobial and Insecticidal Applications

Acrylamide derivatives also have antimicrobial and insecticidal potential. Tale and Jagtap (2011) synthesized N-(2,4,5-trichlorophenyl) acrylamide, which showed significant antimicrobial activity against various bacteria. This demonstrates the potential of acrylamide derivatives in developing new antimicrobial agents (Tale & Jagtap, 2011).

Neuroprotective Research

Lastly, in neuroprotective research, the study of acrylamide derivatives is crucial. Mehri et al. (2014) investigated the neuroprotective effect of Chrysin on acrylamide-induced neurotoxicity. Although this study focused on Chrysin, it highlights the importance of understanding acrylamide derivatives in neurotoxicity and neuroprotection research (Mehri et al., 2014).

Mechanism of Action

properties

IUPAC Name |

(E)-N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2-chlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3/c18-14-4-2-1-3-12(14)5-8-17(20)19-13-6-7-15-16(11-13)22-10-9-21-15/h1-5,8,13,15-16H,6-7,9-11H2,(H,19,20)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUPNXDBIXVDIH-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C=CC3=CC=CC=C3Cl)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2C(CC1NC(=O)/C=C/C3=CC=CC=C3Cl)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

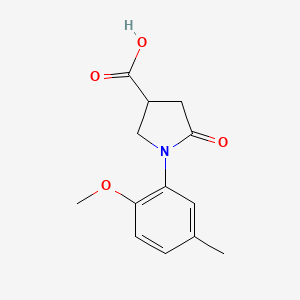

![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2438809.png)

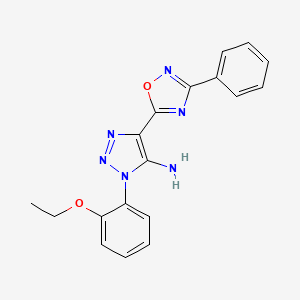

![N-cyclohexyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2438810.png)

![4-(2,4-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2438817.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2438819.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2438820.png)

![(2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2438824.png)

![7-Chloro-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2438826.png)